![molecular formula C25H23N5O8 B14349368 6-(6-carbamoyl-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carbonyl)-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylic acid CAS No. 98296-23-2](/img/structure/B14349368.png)
6-(6-carbamoyl-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carbonyl)-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(6-carbamoyl-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carbonyl)-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylic acid is a complex organic compound belonging to the indole derivative family. Indole derivatives are significant due to their presence in various natural products and their biological activities . This compound, with its intricate structure, is of interest in multiple scientific fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of indole derivatives, including 6-(6-carbamoyl-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carbonyl)-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylic acid, involves several classical and modern synthetic routes. Some of the notable methods include:
Fischer Indole Synthesis: This classical method involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions.
Bartoli Indole Synthesis: This method uses nitroarenes and vinyl Grignard reagents.
Larock Indole Synthesis: This involves the palladium-catalyzed annulation of o-iodoanilines with alkynes.
Industrial production methods often involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Indole derivatives undergo various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common in indoles due to the electron-rich nature of the indole ring.
Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Indole derivatives, including our compound of interest, have diverse scientific research applications:
Wirkmechanismus
The mechanism of action of indole derivatives involves their interaction with various molecular targets and pathways. For instance, they can act as enzyme inhibitors, receptor agonists or antagonists, and modulators of signaling pathways . The specific mechanism depends on the structure of the indole derivative and its target.
Vergleich Mit ähnlichen Verbindungen
Indole derivatives are unique due to their bicyclic structure comprising a benzene ring fused to a pyrrole ring . Similar compounds include:
Tryptophan: An essential amino acid with an indole ring.
Serotonin: A neurotransmitter derived from tryptophan.
Indole-3-acetic acid: A plant hormone involved in growth and development.
These compounds share the indole core structure but differ in their functional groups and biological activities.
Eigenschaften
CAS-Nummer |
98296-23-2 |
---|---|
Molekularformel |
C25H23N5O8 |
Molekulargewicht |
521.5 g/mol |
IUPAC-Name |
6-(6-carbamoyl-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carbonyl)-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylic acid |
InChI |
InChI=1S/C25H23N5O8/c1-37-21-15-11(10-4-6-30(25(26)36)18(10)20(21)32)7-13(27-15)23(33)29-5-3-9-12-8-14(24(34)35)28-16(12)22(38-2)19(31)17(9)29/h7-8,27-28,31-32H,3-6H2,1-2H3,(H2,26,36)(H,34,35) |
InChI-Schlüssel |
RONSDURFLNMVPU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C(=C3CCN(C3=C1O)C(=O)C4=CC5=C6CCN(C6=C(C(=C5N4)OC)O)C(=O)N)C=C(N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.